molecular formula C16H11Cl2N3O2S2 B11994509 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11994509
M. Wt: 412.3 g/mol
InChI Key: UKTRXNWIBDCWAT-FBCYGCLPSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a dichlorohydroxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Thioacetohydrazide Formation: The benzothiazole ring is then reacted with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.

    Condensation Reaction: The final step involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 3,5-dichloro-4-hydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • 3,5-dichloro-4-hydroxybenzaldehyde derivatives

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11Cl2N3O2S2

Molecular Weight

412.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H11Cl2N3O2S2/c17-10-5-9(6-11(18)15(10)23)7-19-21-14(22)8-24-16-20-12-3-1-2-4-13(12)25-16/h1-7,23H,8H2,(H,21,22)/b19-7+

InChI Key

UKTRXNWIBDCWAT-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=C(C(=C3)Cl)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3)Cl)O)Cl

Origin of Product

United States

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